molecular formula C12H16N2 B12866404 2-((1H-Pyrrol-2-yl)methyl)-3-ethyl-4-methyl-1H-pyrrole CAS No. 918151-27-6

2-((1H-Pyrrol-2-yl)methyl)-3-ethyl-4-methyl-1H-pyrrole

Cat. No.: B12866404
CAS No.: 918151-27-6
M. Wt: 188.27 g/mol
InChI Key: MTVFSXWQVDCIFF-UHFFFAOYSA-N
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Description

2-((1H-Pyrrol-2-yl)methyl)-3-ethyl-4-methyl-1H-pyrrole is an organic compound belonging to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds with a five-membered ring structure containing one nitrogen atom. This particular compound is characterized by its unique substitution pattern, which includes a methyl group at the 4-position, an ethyl group at the 3-position, and a pyrrol-2-ylmethyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-Pyrrol-2-yl)methyl)-3-ethyl-4-methyl-1H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, which typically uses 2,5-dimethoxytetrahydrofuran as a starting material. This compound undergoes condensation with primary amines or sulfonamides in the presence of a catalytic amount of iron (III) chloride in water, yielding N-substituted pyrroles under mild conditions .

Another method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, resulting in N-alkoxycarbonyl pyrroles. This method allows for distinct reactivity compared to N-sulfonyl protection .

Industrial Production Methods

Industrial production of pyrroles, including this compound, often involves catalytic processes. For example, a stable manganese complex can catalyze the conversion of primary diols and amines to 2,5-unsubstituted pyrroles in the absence of organic solvents, with water and molecular hydrogen as the only side products .

Chemical Reactions Analysis

Types of Reactions

2-((1H-Pyrrol-2-yl)methyl)-3-ethyl-4-methyl-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: Pyrroles can be oxidized to form pyrrolones or other oxidized derivatives.

    Reduction: Reduction reactions can convert pyrroles to pyrrolidines.

    Substitution: Electrophilic substitution reactions are common, where the nitrogen atom or the carbon atoms in the ring can be substituted with various groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrolones, while reduction can produce pyrrolidines. Substitution reactions can result in various N-substituted pyrroles .

Scientific Research Applications

2-((1H-Pyrrol-2-yl)methyl)-3-ethyl-4-methyl-1H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1H-Pyrrol-2-yl)methyl)-3-ethyl-4-methyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. For example, pyrrole derivatives can inhibit enzymes such as α-glucosidase, which is involved in carbohydrate metabolism . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1H-Pyrrol-2-yl)methyl)-3-ethyl-4-methyl-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl, methyl, and pyrrol-2-ylmethyl groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

918151-27-6

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

3-ethyl-4-methyl-2-(1H-pyrrol-2-ylmethyl)-1H-pyrrole

InChI

InChI=1S/C12H16N2/c1-3-11-9(2)8-14-12(11)7-10-5-4-6-13-10/h4-6,8,13-14H,3,7H2,1-2H3

InChI Key

MTVFSXWQVDCIFF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC=C1C)CC2=CC=CN2

Origin of Product

United States

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